molecular formula C12H9NO2S B11959287 Benzoic acid, 2-[(2-thienylmethylene)amino]- CAS No. 18210-06-5

Benzoic acid, 2-[(2-thienylmethylene)amino]-

Cat. No.: B11959287
CAS No.: 18210-06-5
M. Wt: 231.27 g/mol
InChI Key: SLCJMCQWOJDDLT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-thienylmethylene)amino]- (IUPAC name: 2-[(thiophen-2-ylmethylidene)amino]benzoic acid) is a Schiff base derivative featuring a thiophene ring conjugated to a benzoic acid backbone via a methyleneamino (-N=CH-) linkage.

Properties

CAS No.

18210-06-5

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

2-(thiophen-2-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C12H9NO2S/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-8H,(H,14,15)

InChI Key

SLCJMCQWOJDDLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-thienylmethylene)amino]- typically involves the condensation of benzoic acid derivatives with thienylmethyleneamine. One common method is the reaction of 2-aminobenzoic acid with 2-thienylmethyleneamine under acidic conditions, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-thienylmethylene)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Chemical Synthesis

The synthesis of Benzoic acid, 2-[(2-thienylmethylene)amino]- typically involves the condensation of benzoic acid with thienylmethylene amines. The reaction can be catalyzed by various agents, leading to different yields and purities depending on the conditions employed. For instance, the use of specific solvents and temperatures can significantly influence the reaction pathway and the final product's characteristics.

Antimicrobial Properties
Benzoic acid derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to Benzoic acid, 2-[(2-thienylmethylene)amino]- exhibit significant antibacterial effects against a range of pathogens. For example, studies have demonstrated that certain derivatives show promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential therapeutic applications.

Antitumor Activity
Recent investigations into the antitumor properties of benzoic acid derivatives have revealed their potential as anticancer agents. In silico studies suggest that these compounds can interact with specific biological targets involved in cancer progression . For instance, some derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, making them candidates for further development in cancer therapy.

Applications in Material Science

Polymer Chemistry
Benzoic acid derivatives are utilized in polymer chemistry as additives to enhance the properties of plastics and resins. Their ability to act as plasticizers or stabilizers can improve mechanical strength and thermal stability in polymer formulations.

Electrochemical Applications
The electrochemical properties of benzoic acid derivatives have been explored for their potential use in sensors and energy storage devices. Compounds like Benzoic acid, 2-[(2-thienylmethylene)amino]- exhibit redox activity that can be harnessed in electrochemical applications .

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, several benzoic acid derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains. The results indicated that certain compounds exhibited strong activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .

Case Study 2: Antitumor Mechanisms

Research conducted on the antitumor effects of thienylmethylene derivatives revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-thienylmethylene)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substitution patterns, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Activities
Benzoic acid, 2-[(2-thienylmethylene)amino]- Not provided C₁₂H₉NO₂S 231.27 2-thienylmethylene amino, carboxylic acid Moderate solubility, potential bioactivity
4-[(2-Thienylmethylene)amino]benzoic acid 18015-03-7 C₁₂H₉NO₂S 231.27 4-thienylmethylene amino, carboxylic acid Altered solubility (para vs. ortho substitution)
Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- 57039-60-8 C₁₄H₁₀BrNO₃ 320.14 Bromo, hydroxyl, methylene amino, carboxylic acid Enhanced lipophilicity; antimicrobial potential
Benzoic acid, 2-[(1-ethoxyethylidene)amino]-, methyl ester 96999-04-1 C₁₂H₁₄NO₃ 236.25 Ethoxyethylidene amino, ester Higher lipophilicity; ester hydrolysis susceptibility
Key Observations:

Substitution Position : The ortho (2-) vs. para (4-) substitution on the benzoic acid significantly impacts solubility. The ortho isomer (target compound) may exhibit lower solubility in polar solvents due to steric hindrance from the carboxylic acid group .

Functional Groups: Thienyl vs. Bromine and Hydroxyl Substituents: The brominated analogue (CAS 57039-60-8) shows increased molecular weight (320.14 vs. 231.27) and lipophilicity, which may enhance membrane permeability in biological systems . Esterification: Ester derivatives (e.g., CAS 96999-04-1) exhibit higher lipophilicity but are prone to hydrolysis, limiting their stability in aqueous environments .

Physicochemical and Electronic Properties

  • Solubility : The carboxylic acid group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to ester derivatives. However, ortho substitution reduces solubility relative to para isomers .
  • Electronic Effects : The thienyl group’s electron-donating nature stabilizes the Schiff base linkage, whereas bromine (electron-withdrawing) in CAS 57039-60-8 may reduce electron density at the imine nitrogen, altering reactivity .

Biological Activity

Benzoic acid derivatives have garnered significant attention in recent years due to their diverse biological activities. Among these, Benzoic acid, 2-[(2-thienylmethylene)amino]- (often referred to as compound 1) has shown potential in various therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H9_{9}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 233.27 g/mol
  • CAS Number : Not available in the provided sources.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including compound 1, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with infections. The study reported:

  • Inhibition Rate : At a concentration of 3 mM, compound 1 showed a 67% inhibition of biofilm formation compared to control groups (p < 0.01) .

Antiproliferative Effects

The antiproliferative activity of benzoic acid derivatives has been evaluated against various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells:

  • Cell Lines Tested : Human gastric cancer cells (HepG2).
  • IC50_{50} Values: Compound 1 exhibited an IC50_{50} value of approximately 50 μM , indicating moderate cytotoxicity .

Enzyme Inhibition

Compound 1 has been studied for its ability to modulate enzymatic activities related to protein degradation pathways:

  • Proteasome Activity : It was found to enhance chymotrypsin-like enzymatic activity significantly, suggesting its role as a potential proteostasis modulator .
  • Cathepsins Activation : The compound activates cathepsins B and L, which are crucial for protein turnover and cellular homeostasis .

Study on Quorum Sensing Inhibition

A recent investigation into the quorum sensing mechanisms of pathogenic bacteria revealed that benzoic acid derivatives can interfere with bacterial communication systems:

  • Concentration Tested : Various concentrations were assessed, with a notable effect observed at 2 mM and 3 mM .
  • Results : The most effective derivative was found to significantly reduce virulence factor expression in Pseudomonas aeruginosa .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50_{50} ValueInhibition RateNotes
Compound 1AntimicrobialN/A67% at 3 mMEffective against Pseudomonas aeruginosa
Compound 1Antiproliferative~50 μMN/AInduces apoptosis in HepG2 cells
Compound 1Enzyme ActivationN/AN/AEnhances proteasome activity

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